5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-2-methyl-7-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-12-6-8-15(9-7-12)17-19-18(22-13(2)26-19)20(25)24(23-17)11-14-4-3-5-16(21)10-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJQPLZYAPZOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The thiazolo[4,5-d]pyridazinone core is constructed via sequential cyclization and functionalization. Key disconnections include:
- Thiazole ring formation through condensation of a thioamide with a chlorinated dioxoester.
- Pyridazinone ring closure via hydrazine-mediated cyclization.
- N-Alkylation at position 5 using 3-fluorobenzyl bromide.
Synthesis of Key Intermediates
Preparation of 3-Chloro-4-(p-Tolyl)-2,4-Dioxobutyric Acid Methyl Ester
The p-tolyl-substituted dioxoester serves as the precursor for the pyridazinone ring. Adapted from, this intermediate is synthesized via Claisen condensation:
- Reactant : 2-Acetyl-p-tolyl (1.0 eq) and ethyl oxalate (1.2 eq) in methanol with sodium methoxide (0.1 eq).
- Conditions : Reflux at 80°C for 6 hours.
- Yield : 68–72% after recrystallization (ethanol).
Table 1: Optimization of Dioxoester Synthesis
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methanol | |
| Catalyst | NaOMe (0.1 eq) | |
| Temperature | 80°C | |
| Reaction Time | 6 hours |
Pyridazinone Ring Formation
Cyclization with hydrazine yields the pyridazinone core. Based on and:
- Reactant : 2-Methylthiazole-4-carboxylate (1.0 eq) and hydrazine hydrate (2.0 eq).
- Conditions : Reflux in ethanol (4 hours).
- Yield : 75–80%.
Table 2: Cyclization Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Hydrazine Ratio | 2.0 eq | |
| Temperature | Reflux |
N-Alkylation at Position 5
Introducing the 3-fluorobenzyl group requires selective alkylation. Adapted from:
- Reactants :
- Pyridazinone intermediate (1.0 eq)
- 3-Fluorobenzyl bromide (1.5 eq)
- Conditions : K₂CO₃ (2.0 eq) in DMF, 60°C for 12 hours.
- Yield : 60–65%.
Key Consideration:
Final Compound Characterization
The target compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:
Comparative Analysis of Synthetic Routes
Table 3: Method Efficacy Comparison
| Step | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Dioxoester | 68–72 | ≥95 | |
| Thiazole Formation | 65–70 | ≥90 | |
| Cyclization | 75–80 | ≥98 | |
| N-Alkylation | 60–65 | ≥85 |
Challenges and Optimization Opportunities
- Thioamide Availability : Methylthioamide requires custom synthesis, increasing cost.
- Alkylation Efficiency : Competing O-alkylation may occur; phase-transfer catalysts (e.g., TBAB) improve selectivity.
- Scalability : Batch processing in cyclization steps limits throughput; continuous-flow systems may enhance yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can modify the compound’s functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium complexes for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as improved thermal stability and electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl and tolyl groups enhance its binding affinity to these targets, while the thiazolo[4,5-d]pyridazinone core facilitates its activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Key Observations:
Position 2: Methyl groups (e.g., target compound, 7-(4-EtPh)-2-Me) may reduce steric hindrance compared to bulkier amines (pyrrolidino/piperidino) . Pyrrolidino/piperidino substituents (e.g., 10a) enhance analgesic activity, suggesting nitrogen-containing groups improve receptor binding .
Position 7 :
Analgesic and Anti-inflammatory Activities:
- Compound 10a : Demonstrated 66.6% writhing inhibition in the acetic acid test at 25 mg/kg, outperforming ketorolac (41.1%) .
- Compound 14b : Exhibited superior activity in the hot-plate test, suggesting central analgesic mechanisms .
- Target Compound : The p-tolyl group (electron-donating) and 3-fluorobenzyl moiety may synergize to enhance both peripheral and central analgesic effects, based on SAR trends .
Table 2: In Vivo Analgesic Activity of Selected Compounds
Biological Activity
5-(3-Fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one, also known as FPY or NSC 758548, is a synthetic organic compound with a complex thiazolo[4,5-d]pyridazine core. Its molecular formula is CHFNOS, and it has a molecular weight of 365.43 g/mol. This compound has gained attention in medicinal chemistry for its potential applications as an anticancer agent and other therapeutic uses due to its unique structure and biological properties .
Anticancer Activity
Research indicates that compounds with similar thiazolo-pyridazine structures exhibit significant anticancer properties. For instance, derivatives of thiazolo[4,5-d]pyridazine have shown promising activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action is believed to involve the inhibition of critical cellular pathways associated with cancer proliferation .
Table 1: Anticancer Activity of Thiazolo[4,5-d]pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| FPY | MCF-7 | TBD | Inhibition of cell proliferation |
| Compound 3g | HepG2 | TBD | DNA gyrase inhibition |
| Compound 1 | MCF-7 | TBD | Apoptosis induction |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Similar thiazole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacteria | MIC (µM) |
|---|---|---|
| FPY | Pseudomonas aeruginosa | TBD |
| Compound 3g | Escherichia coli | 0.21 |
The biological activity of this compound may involve several mechanisms:
- DNA Interaction : Molecular docking studies suggest strong binding interactions with DNA gyrase and other crucial enzymes involved in DNA replication and repair .
- Apoptosis Induction : Certain thiazole derivatives have been shown to promote apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways, leading to bacterial death .
Case Studies
A series of studies have been conducted to evaluate the pharmacological profile of thiazolo[4,5-d]pyridazine derivatives:
- In Vivo Studies : Compounds similar to FPY were tested for analgesic and anti-inflammatory activities in animal models. These studies demonstrated significant pain relief and reduced inflammation compared to control groups .
- Cytotoxicity Assays : MTT assays conducted on various cell lines indicated that certain derivatives possess cytotoxic effects that vary based on structural modifications .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing this thiazolo[4,5-d]pyridazinone derivative, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via cyclocondensation reactions. A general protocol involves refluxing precursor heterocycles (e.g., thiazole or pyridazine derivatives) with substituted benzyl halides in ethanol or glacial acetic acid for 2–4 hours, monitored by TLC . Key parameters for yield optimization include:
- Solvent polarity : Ethanol or DMF-EtOH mixtures (1:1) improve recrystallization efficiency .
- Stoichiometric ratios : A 1:1 molar ratio of reactants minimizes side products.
- Temperature control : Prolonged reflux (>6 hours) in acetic acid may degrade thermally sensitive intermediates .
Basic: What analytical techniques are critical for validating the compound’s structural identity and purity?
Answer:
- X-ray crystallography : Resolves stereochemical ambiguities; dihedral angles between fluorobenzyl and p-tolyl groups confirm spatial orientation .
- NMR spectroscopy : -NMR detects fluorine environment shifts, while -NMR identifies methyl and aromatic proton splitting patterns .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers address discrepancies between spectroscopic data and computational modeling predictions for this compound?
Answer:
Contradictions (e.g., NMR chemical shifts vs. DFT-calculated values) require:
- Cross-validation : Compare experimental X-ray bond lengths/angles with quantum mechanical calculations (e.g., Gaussian 09 using B3LYP/6-31G*) .
- Solvent effects modeling : Include implicit solvent models (e.g., PCM) to refine NMR predictions .
- Dynamic NMR : Assess conformational flexibility in solution to explain deviations from static crystal structures .
Advanced: What experimental designs are suitable for evaluating the compound’s biological activity, given structural analogs with known bioactivity?
Answer:
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (C. albicans), referencing thiazolo-pyridazine analogs with MIC values of 8–32 µg/mL .
- Cytotoxicity screening : MTT assays on human cancer cell lines (e.g., HeLa), comparing IC values to control compounds like doxorubicin .
- Targeted enzyme inhibition : Kinase inhibition profiling (e.g., EGFR-TK) using fluorescence polarization assays .
Advanced: How do solvent systems influence polymorph formation during recrystallization, and what implications does this have for pharmacological studies?
Answer:
- Polar aprotic solvents (DMF) : Favor Form I (monoclinic) with enhanced solubility but lower thermal stability .
- Ethanol/water mixtures : Yield Form II (orthorhombic) with improved crystallinity and bioavailability .
- Polymorph characterization : Use DSC for melting point analysis and PXRD to confirm lattice differences. Bioactivity variances between forms should be tested in parallel .
Advanced: What computational strategies predict the compound’s environmental persistence and metabolite formation?
Answer:
- QSAR models : Estimate biodegradability (e.g., BIOWIN) and bioaccumulation factors (logP ~3.2) .
- Molecular dynamics simulations : Simulate hydrolysis pathways in aqueous environments, identifying stable intermediates (e.g., fluorobenzyl cleavage products) .
- Metabolite prediction : Use Schrödinger’s Metabolism Module to map Phase I/II metabolites, prioritizing thiazole ring oxidation and methyl group hydroxylation .
Advanced: How can researchers optimize regioselectivity in functionalizing the thiazolo[4,5-d]pyridazinone core?
Answer:
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) at C-7 to direct electrophilic substitution to C-5 .
- Metal catalysis : Pd-mediated cross-coupling (Suzuki-Miyaura) for aryl-aryl bond formation at C-2, using Buchwald-Hartwig conditions for N-alkylation .
- Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) and improves regioselectivity by 20–30% compared to conventional heating .
Basic: What safety protocols are recommended for handling this compound during synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
